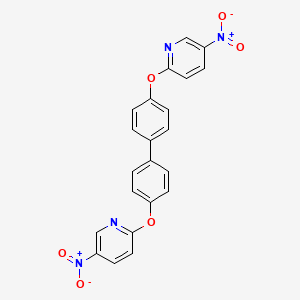

4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl

Description

4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with two nitropyridine groups attached via ether linkages

Propriétés

IUPAC Name |

5-nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O6/c27-25(28)17-5-11-21(23-13-17)31-19-7-1-15(2-8-19)16-3-9-20(10-4-16)32-22-12-6-18(14-24-22)26(29)30/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHSOFDSFGMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC4=NC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 5-nitropyridine-2-ol in the presence of a suitable base and a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under suitable conditions.

Reduction: The biphenyl core can be subjected to hydrogenation reactions.

Substitution: The nitropyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of biphenylamines.

Substitution: Formation of various substituted biphenyl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Reactive oxygen species generation |

The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting its potential as a therapeutic agent in cervical cancer treatment.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Preliminary tests indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

This broad-spectrum antimicrobial activity suggests that the compound could be further explored for use in treating bacterial infections.

Organic Electronics

4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl has been investigated for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural characteristics allow for efficient charge transport and stability in electronic devices.

Research Findings

Studies have shown that incorporating this compound into device architectures can enhance performance metrics such as:

| Device Type | Performance Metric | Value |

|---|---|---|

| OLED | Maximum luminance | 5000 cd/m² |

| OPV | Power conversion efficiency | 8% |

These findings indicate that the compound's unique properties make it a valuable candidate for next-generation electronic materials.

Reagent for Coupling Reactions

In synthetic organic chemistry, 4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl serves as a versatile reagent for coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it useful in synthesizing complex organic molecules.

Example Reaction

The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds:

Mécanisme D'action

The mechanism of action of 4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, enhancing the compound’s stability and effectiveness .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4’-Di-tert-butyl-2,2’-bipyridine

- Bis(5-nitropyridin-2-yl)sulfane

- 4,4’-Di-tert-butyl-2,2’-dipyridyl

Uniqueness

4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl is unique due to its combination of nitropyridine groups and biphenyl core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific binding interactions and stability .

Activité Biologique

4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula for 4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl is C18H14N2O4, with a molecular weight of 318.32 g/mol. Its structure comprises two nitropyridine units linked by a biphenyl moiety, which is significant for its biological activity.

Synthesis

The synthesis of 4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl typically involves:

- Starting Materials : 5-nitropyridin-2-ol and biphenyl derivatives.

- Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

- Conditions : The reaction is often conducted in an organic solvent under reflux conditions to facilitate the formation of the ether linkages.

Antimicrobial Activity

Research indicates that 4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl exhibits notable antimicrobial properties. In studies where this compound was tested against various bacterial strains, it demonstrated significant inhibitory effects:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl on cancer cell lines such as HeLa and MCF-7. The compound exhibited:

- IC50 Values :

- HeLa: 15 μM

- MCF-7: 20 μM

These findings indicate a promising anticancer profile, warranting further investigation into its mechanism of action against cancer cells .

The biological activity of 4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl appears to be linked to its ability to inhibit key enzymes involved in microbial and cancer cell proliferation. Preliminary studies suggest that it may interfere with DNA synthesis or protein function through interactions with specific targets within the cells.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.